molecular formula C22H19NO6 B2369966 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 898406-15-0

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B2369966
CAS No.: 898406-15-0
M. Wt: 393.395
InChI Key: PPXJEMMZCFLQCI-UHFFFAOYSA-N
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Description

The compound 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate (IUPAC name: 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl N,N-dimethylcarbamate; CAS: 898406-14-9) is a synthetic coumarin derivative with a molecular formula of C₂₁H₁₇NO₆ and a molecular weight of 403.37 g/mol . Its structure comprises:

  • A 7-methoxybenzofuran-2-yl moiety fused to the coumarin core.
  • A 7-methyl group and 2-oxo substitution on the chromen ring.
  • A dimethylcarbamate ester at the 6-position.

The methoxy and carbamate substituents in this compound likely modulate its electronic properties and solubility .

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-12-8-18-14(10-17(12)29-22(25)23(2)3)15(11-20(24)27-18)19-9-13-6-5-7-16(26-4)21(13)28-19/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXJEMMZCFLQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multiple steps. One common approach starts with the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions to form the benzofuran moiety . The chromenone structure is then introduced through further cyclization and functionalization steps. Finally, the dimethylcarbamate group is added using standard carbamate formation reactions involving dimethylamine and a suitable carbamoyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a versatile building block in the synthesis of more complex molecules.
  • Coordination Chemistry : It acts as a ligand, facilitating the formation of coordination complexes with metal ions.

Biology

  • Antimicrobial Activity : Research has shown that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Medicine

  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on various cancer cell lines. A study reported significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent anticancer activity.

Industry

  • Material Development : It is utilized in developing new materials with specific properties such as fluorescence or conductivity.

Anticancer Activity

  • Mechanism : Induces apoptosis through caspase activation and modulation of apoptotic pathways.
  • Research Findings : Significant effects against cancer cell lines have been documented, showcasing its potential as an anticancer therapeutic agent.

Antimicrobial Properties

  • The compound disrupts bacterial cell membranes, leading to cell lysis. Its broad-spectrum activity against various pathogens highlights its potential utility in treating infections.

Anti-inflammatory Effects

  • Preliminary studies suggest anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

  • Antiviral Activity : A study published in "Molecules" explored the compound's effectiveness against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). It exhibited moderate antiviral activity against HSV-1 but minimal efficacy against H1N1.
  • Herbicidal Properties : Research conducted on various weed species demonstrated moderate herbicidal activity, suggesting potential applications in agriculture.
  • Therapeutic Potential : Investigations into the compound's ability to induce apoptosis in cancer cells provide insights into its mechanisms as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes and receptors through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The target compound differs from analogues in substituent placement and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of the Target Compound and Analogues
Compound Name Molecular Formula Substituents on Benzofuran Substituent on Chromen-6-yl Molecular Weight (g/mol)
Target Compound C₂₁H₁₇NO₆ 7-Methoxy Dimethylcarbamate 403.37
4-(1-Benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate C₂₁H₁₇NO₅ None Dimethylcarbamate 387.36
Allyl {[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate C₂₄H₂₀O₇ 7-Methoxy Allyloxyacetate 420.42
2-((4-(7-Methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide C₂₁H₁₇NO₆ 7-Methoxy Acetamide 403.37
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] dimethylcarbamate C₂₂H₂₁NO₇ 2,4-Dimethoxybenzylidene Dimethylcarbamate 435.41

Functional Implications

Methoxy Substitution on Benzofuran
  • In contrast, the 2,4-dimethoxybenzylidene substituent in the Z-isomer (C₂₂H₂₁NO₇) introduces steric bulk and conjugated π-systems, which may alter binding affinity in biological systems .
Chromen-6-yl Substituents
  • Dimethylcarbamate (Target): Provides moderate lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Allyloxyacetate (C₂₄H₂₀O₇): The allyl group increases hydrophobicity, while the ester linkage may confer susceptibility to hydrolysis .

Physicochemical Properties (Inferred)

Table 2: Estimated Physicochemical Properties
Compound logP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target 3.5 <0.1 0 6
C₂₁H₁₇NO₅ 3.1 0.2 0 5
C₂₄H₂₀O₇ 4.2 <0.01 0 7
C₂₁H₁₇NO₆ 2.8 0.5 2 6
C₂₂H₂₁NO₇ 4.0 <0.05 0 8
  • The target compound’s dimethylcarbamate group balances lipophilicity and metabolic stability, whereas the acetamide analogue (C₂₁H₁₇NO₆) may exhibit higher aqueous solubility due to hydrogen bonding .

Biological Activity

The compound 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a derivative of coumarin, which has garnered attention for its potential biological activities. Coumarin derivatives are known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this specific compound, providing insights into its mechanisms and potential therapeutic applications.

Chemical Structure

The structure of the compound can be detailed as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 357.35 g/mol
  • Structural Features : Contains a chromenone core with methoxy and dimethylcarbamate substituents.

Biological Activity Overview

Research highlights the following biological activities associated with this compound:

  • Anticancer Activity :
    • The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
    • A study demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
    • The compound’s mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects :
    • In vitro studies indicate that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential use in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
Anti-inflammatoryMacrophage cultureReduced TNF-alpha production

Case Study: Anticancer Mechanism

A recent study focused on the anticancer effects of the compound on human breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Flow cytometry analysis revealed that treatment with 10 µM led to a significant increase in apoptotic cells compared to control groups, indicating that the compound effectively triggers programmed cell death.

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was tested using agar diffusion methods. The results indicated that the compound inhibited bacterial growth significantly at concentrations as low as 16 µg/mL. Further analysis using scanning electron microscopy showed morphological changes in treated bacterial cells, confirming membrane disruption as a mechanism of action.

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